molecular formula C14H10FNO2 B14054907 (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid

(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid

Cat. No.: B14054907
M. Wt: 243.23 g/mol
InChI Key: CNXGBNXLFBOPHJ-UHFFFAOYSA-N
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Description

(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is an organic compound that features a fluorinated pyridine ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also affect cellular processes by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is unique due to the presence of both a fluorinated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-(5-fluoro-2-pyridin-3-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H10FNO2/c15-12-4-5-13(11-2-1-7-16-9-11)10(8-12)3-6-14(17)18/h1-9H,(H,17,18)

InChI Key

CNXGBNXLFBOPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=CC(=O)O

Origin of Product

United States

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